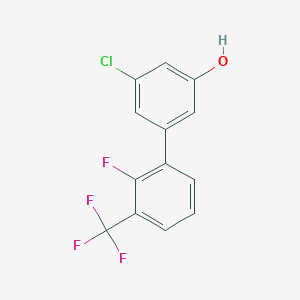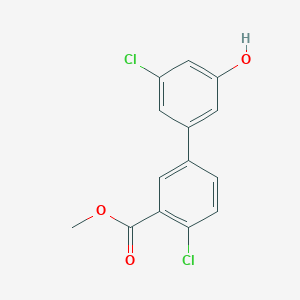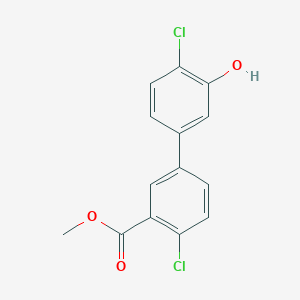
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% (2C4C3MCPP95) is a synthetic compound that is used in a variety of scientific applications. It has been used in the synthesis of pharmaceuticals, in the production of polymers, and in the development of analytical methods. This compound has a wide range of applications, and its properties and effects have been studied extensively.
科学的研究の応用
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific applications, including the synthesis of pharmaceuticals, the production of polymers, and the development of analytical methods. This compound has been used as a starting material in the synthesis of several drugs, such as the anticonvulsant lamotrigine and the anti-inflammatory drug etodolac. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides. In addition, 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has been used as a reagent in the development of analytical methods for the determination of various compounds in biological samples.
作用機序
The mechanism of action of 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is not yet fully understood. However, it is believed that this compound acts by binding to the active sites of enzymes, which can affect the activity of those enzymes. It has been suggested that this compound may also interact with proteins and DNA, which could explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
The effects of 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% on biochemical and physiological processes are not well understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the activity of other enzymes, such as tyrosine kinase and phosphodiesterase. In addition, this compound has been shown to induce apoptosis in several types of cancer cells.
実験室実験の利点と制限
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easily synthesized in high purity. In addition, it is a relatively inexpensive compound, which makes it attractive for use in research. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound, and it should be handled with caution. In addition, it may be difficult to obtain in large quantities, as it is not commercially available.
将来の方向性
The future directions for 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% are numerous. It could be used in the development of new pharmaceuticals and polymers, as well as in the development of analytical methods. It could also be used in the study of the biochemical and physiological effects of this compound, which could lead to a better understanding of its mechanism of action. Additionally, it could be used to develop new therapeutic agents for the treatment of various diseases. Finally, it could be used in the development of new methods for the synthesis and purification of this compound.
合成法
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% is synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with 2-chloro-4-chlorophenol in the presence of an acid catalyst. This reaction yields 2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol, 95% as the major product. The second step involves the removal of the acid catalyst, followed by purification of the product. The purity of the product can be determined by measuring the melting point, which should be in the range of 95-97°C.
特性
IUPAC Name |
methyl 2-chloro-5-(3-chloro-4-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHDREYWMZTMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686176 |
Source


|
| Record name | Methyl 3',4-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-chloro-3-methoxycarbonylphenyl)phenol | |
CAS RN |
1261922-18-2 |
Source


|
| Record name | Methyl 3',4-dichloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)








![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)